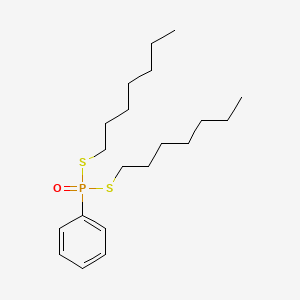![molecular formula C12H22O2Si B14423200 Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane CAS No. 80814-86-4](/img/structure/B14423200.png)
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is a chemical compound with the molecular formula C11H20O2Si. It is known for its unique structure, which includes a trimethylsilyl group attached to a butynyl chain with an oxane ring. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane can be synthesized through several methods. One common route involves the reaction of chlorotrimethylsilane with 3-(oxan-2-yloxy)prop-1-yne in the presence of a base such as sodium hydride . The reaction typically occurs in an inert atmosphere, such as under argon or nitrogen, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Medicine: Research into drug development often utilizes this compound to create new pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and reactivity, allowing the compound to interact with different molecular targets and pathways. The oxane ring and butynyl chain contribute to its versatility in forming diverse chemical structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl{3-[(oxan-3-yl)oxy]but-1-yn-1-yl}silane: Similar in structure but with a different position of the oxane ring.
Trimethyl{3-[(tetrahydro-2H-pyran-2-yl)oxy]prop-1-yn-1-yl}silane: Contains a tetrahydropyran ring instead of an oxane ring.
Trimethyl{3-[(prop-2-yn-1-yloxy)prop-1-yn-1-yl]silane}: Features a propynyl chain instead of a butynyl chain.
Uniqueness
Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane is unique due to its specific combination of a trimethylsilyl group, an oxane ring, and a butynyl chain. This structure provides distinct reactivity and stability, making it valuable in various chemical and industrial applications.
Eigenschaften
| 80814-86-4 | |
Molekularformel |
C12H22O2Si |
Molekulargewicht |
226.39 g/mol |
IUPAC-Name |
trimethyl-[3-(oxan-2-yloxy)but-1-ynyl]silane |
InChI |
InChI=1S/C12H22O2Si/c1-11(8-10-15(2,3)4)14-12-7-5-6-9-13-12/h11-12H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
ARFOVKKDEJPAOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C[Si](C)(C)C)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


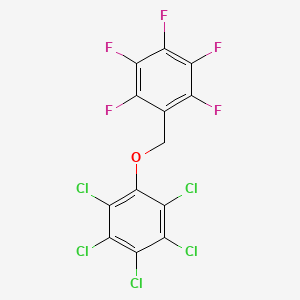
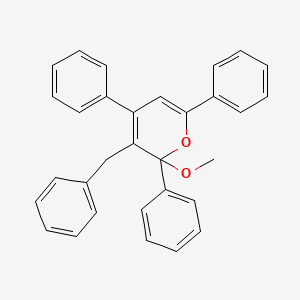

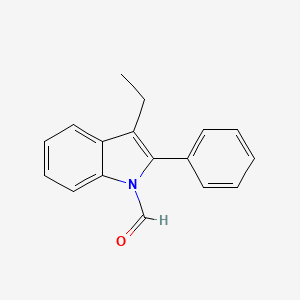
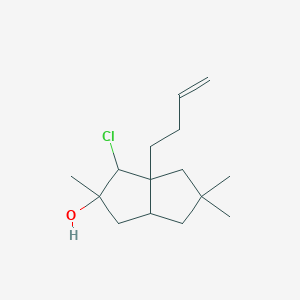
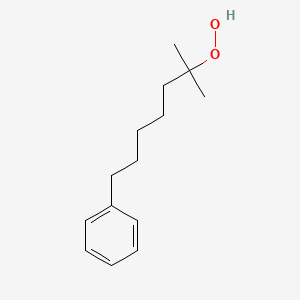
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
